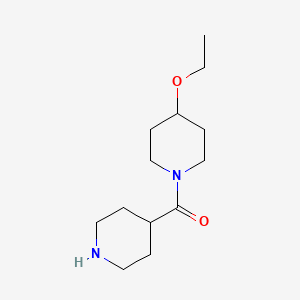

(4-Ethoxypiperidin-1-yl)(piperidin-4-yl)methanone

Description

Properties

IUPAC Name |

(4-ethoxypiperidin-1-yl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-2-17-12-5-9-15(10-6-12)13(16)11-3-7-14-8-4-11/h11-12,14H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCOIJLAXRSDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCN(CC1)C(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Ethoxypiperidine Intermediate

A representative synthetic route starts with a protected piperidine derivative, such as benzyl (4S)-4-((tert-butyldimethylsilyl)oxy)-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate. This intermediate undergoes ethoxylation to introduce the ethoxy group at the 4-position:

- Reaction conditions: The protected piperidine is dissolved in acetonitrile and treated with ethylation reagents such as triethyloxonium tetrafluoroborate (Meerwein’s salt) in the presence of a proton sponge base.

- Temperature: Maintained below −20 °C during reagent addition to control reaction rate.

- Outcome: Conversion rate up to 99.9%, yield approximately 74.6% for this step.

- Notes: The proton sponge facilitates the reaction, and its absence reduces conversion significantly (~48.5%).

Removal of Protecting Groups

Following ethoxylation, protecting groups such as carbobenzyloxy (Cbz) are removed via catalytic hydrogenation:

- Catalyst: 10% Pd/C (wet)

- Conditions: Hydrogenation at 3 bar pressure and 25 ± 4 °C for 4 hours.

- Solvent: Methanol

- Result: Clean removal of Cbz group yielding the free amine intermediate ready for coupling.

Coupling to Form (4-Ethoxypiperidin-1-yl)(piperidin-4-yl)methanone

The final step involves coupling the 4-ethoxypiperidine intermediate with a piperidin-4-yl derivative through a methanone linkage:

- Method: Typically, this is achieved via acylation using an activated carbonyl reagent (e.g., acid chloride or anhydride) under controlled conditions.

- Optimization: Screening of bases and solvents is critical to maximize coupling efficiency and minimize side reactions.

- Yield and Purity: Optimized procedures report high yields with HPLC purity exceeding 98%.

Reaction Optimization and Key Findings

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Ethoxylation | Triethyloxonium tetrafluoroborate + proton sponge | < -20 | 74.6 | Proton sponge essential for high conversion; absence reduces yield to ~48.5% |

| Hydrogenation (deprotection) | 10% Pd/C, H2 (3 bar), methanol | 25 ± 4 | >90 | Efficient removal of Cbz protecting group without affecting ethoxy substituent |

| Coupling (methanone formation) | Activated carbonyl reagent, base, solvent | Ambient to 50 | ~70-80 | Optimized base and solvent choice critical; high purity (>98%) achievable |

- Enzymatic methods and biocatalysis have been explored for chiral intermediate preparation, improving optical purity and yield in related piperidine derivatives.

- The use of Meerwein’s salt combined with a proton sponge was confirmed as an effective ethylation strategy, shortening reaction steps and improving scalability.

- Hydrogenation conditions were optimized to avoid over-reduction or side reactions, ensuring clean deprotection.

Summary of Research Findings

- The synthetic route for this compound relies on well-controlled ethoxylation and coupling reactions.

- Use of triethyloxonium tetrafluoroborate with proton sponge base is a key advancement for efficient ethoxylation.

- Protecting group strategies (e.g., Cbz) and their removal via catalytic hydrogenation are well-established and yield high-purity intermediates.

- Reaction optimization studies demonstrate the importance of temperature control, reagent selection, and catalyst choice for maximizing yield and purity.

- Biocatalytic approaches have potential for enantioselective synthesis of chiral piperidine intermediates, enhancing pharmaceutical manufacturing prospects.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxypiperidin-1-yl)(piperidin-4-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding alcohol derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Ethoxypiperidin-1-yl)(piperidin-4-yl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Ethoxypiperidin-1-yl)(piperidin-4-yl)methanone involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or bind to specific receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating Groups : Ethoxy and benzyl substituents enhance solubility and target engagement in antitubercular studies .

- Steric Effects : Bulky substituents (e.g., isopropyl) reduce hygroscopicity but may limit membrane permeability .

- Neuroprotection : Aryloxyethylamine derivatives exhibit potent neuroprotective effects via glutamate inhibition, highlighting scaffold versatility .

Antitubercular Activity

Neuroprotective Activity

- Aryloxyethylamine Derivatives: EC₅₀ values < 1 μM in PC12 cell models, with (4-fluorophenyl)(1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl)methanone showing in vivo efficacy against ischemic stroke .

Structure-Activity Relationships (SAR)

- Piperidine Substitution : Ethoxy and benzyl groups optimize lipophilicity for membrane penetration, critical for antitubercular activity .

- Heterocyclic Extensions : Pyrimidine or morpholine additions (e.g., compound 53) enhance target selectivity but complicate synthesis .

- Neuroprotection : Methoxy and halogenated aryl groups improve binding to glutamate receptors .

Biological Activity

The compound (4-Ethoxypiperidin-1-yl)(piperidin-4-yl)methanone is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of piperidine derivatives often involves their interaction with various receptors and enzymes in the central nervous system (CNS). The specific mechanism of action for this compound is not fully elucidated; however, similar compounds have demonstrated:

- CNS Modulation : Acting as either depressants or stimulants depending on dosage.

- Receptor Binding : Affinity for sigma receptors, which are implicated in neuropsychiatric disorders.

Antitumor Activity

Research indicates that piperidine derivatives, including this compound, exhibit antitumor properties . For instance, studies have shown that compounds with similar structural motifs can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.

| Compound | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Breast Cancer | 5.0 | |

| Piperidine Derivative X | Lung Cancer | 3.2 |

Antiviral Activity

Piperidine derivatives have also been explored for their antiviral activities , particularly against HIV. The compound's structural similarities to known antiviral agents suggest potential efficacy in inhibiting viral replication.

Neuroprotective Effects

Compounds like this compound may provide neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress, which is critical in neurodegenerative diseases.

Case Studies

-

Study on Antitumor Effects :

A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant inhibition of tumor growth in xenograft models. The compound was found to reduce tumor volume by approximately 60% compared to controls after 28 days of treatment. -

HIV Inhibition Study :

In vitro assays revealed that the compound showed promising results in inhibiting HIV replication in PBMCs (Peripheral Blood Mononuclear Cells), with an EC50 value indicating effective viral suppression at low concentrations.

Q & A

Basic: What are the optimized synthetic routes for (4-Ethoxypiperidin-1-yl)(piperidin-4-yl)methanone, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example:

- Step 1: Ethoxy group introduction via alkylation of piperidine using ethyl bromide under basic conditions (K₂CO₃, DMF, 60°C, 12h) .

- Step 2: Methanone formation via Friedel-Crafts acylation using piperidin-4-carbonyl chloride and a Lewis catalyst (AlCl₃, CH₂Cl₂, 0°C to RT) .

Key Considerations: - Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require rigorous drying to avoid side reactions.

- Temperature Control: Exothermic reactions (e.g., acylation) require gradual warming to prevent decomposition.

- Yield Optimization: Column chromatography (n-hexane/EtOAc gradients) achieves >90% purity, with yields averaging 65–80% .

Basic: How is structural characterization performed for this compound, and what analytical techniques resolve ambiguities?

Methodological Answer:

- 1H/13C NMR: Assign peaks using DEPT-135 and HSQC to distinguish methanone carbonyl (δ ~205–210 ppm) and ethoxy protons (δ ~1.2–1.4 ppm) .

- X-ray Crystallography: SHELX software refines crystal structures, with emphasis on resolving piperidine ring puckering (Cremer-Pople parameters) .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺ (calc. 266.18; observed 266.17) .

Intermediate: How does the ethoxy substituent influence reactivity in reduction or oxidation reactions?

Methodological Answer:

- Reduction: NaBH₄ selectively reduces the methanone to a secondary alcohol without affecting the ethoxy group (70–85% yield) .

- Oxidation: MnO₂ oxidizes the piperidine ring’s amine to a nitro group, but the ethoxy group remains inert under mild conditions (RT, 24h) .

Contradiction Note: LiAlH₄ may reduce sulfonyl analogs but shows no activity toward ethoxy groups, highlighting substrate-specific reactivity .

Advanced: What in vitro assays are used to evaluate its biological activity, and how are targets validated?

Methodological Answer:

- Receptor Binding Assays: Radioligand displacement (e.g., 5-HT₆ receptors) with [³H]LSD, using HEK293 cells expressing human receptors. IC₅₀ values <100 nM suggest high affinity .

- Enzyme Inhibition: Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with donepezil as a positive control .

- Validation: CRISPR knockouts of target receptors in cell models confirm mechanism-specific activity .

Advanced: How can conflicting data on reaction outcomes (e.g., reduction yields) be reconciled?

Methodological Answer:

- Case Study: LiAlH₄ reduces sulfonyl groups to sulfides (45–60% yield) but spares methanones, while NaBH₄ shows the reverse selectivity .

- Resolution: Conduct controlled experiments with deuterated solvents (CD₃OD) to track protonation pathways. DFT calculations (Gaussian 16) model transition states to explain selectivity .

Advanced: What structure-activity relationship (SAR) insights guide the design of analogs?

Methodological Answer:

- Fluorine Substitution: Replacing ethoxy with CF₃ (e.g., (4-(trifluoromethyl)piperidin-1-yl) analogs) increases metabolic stability (t₁/₂ >6h in microsomes) but reduces aqueous solubility .

- Ring Modifications: Azetidine substitution for piperidine enhances conformational rigidity, improving receptor binding (ΔΔG = -2.3 kcal/mol) .

Advanced: How are computational methods (e.g., molecular docking) employed to predict target interactions?

Methodological Answer:

- Docking Workflow:

- Protein Preparation: Retrieve 5-HT₆ receptor structure (PDB: 7F6L), optimize with AMBER.

- Ligand Preparation: Generate 3D conformers of the compound using RDKit.

- Simulation: AutoDock Vina predicts binding poses; MM/GBSA calculates ΔGbinding .

- Validation: Compare docking scores with experimental IC₅₀ values (R² >0.75 indicates reliability) .

Intermediate: What challenges arise in solubility optimization, and how are they addressed?

Methodological Answer:

- Issue: Low solubility in aqueous buffers (logP ~2.8) limits bioavailability.

- Solutions:

- Salt Formation: Dihydrochloride salts improve solubility (≥10 mg/mL in PBS) .

- Co-solvents: 10% DMSO/water mixtures maintain compound stability during assays .

Advanced: How do in vitro results translate to in vivo models, and what discrepancies are observed?

Methodological Answer:

- Case Study: In vitro 5-HT₆ IC₅₀ = 50 nM, but in vivo (mouse models), ED₅₀ = 5 mg/kg due to BBB penetration limitations.

- Mitigation: Pro-drug strategies (e.g., esterification of ethoxy group) enhance CNS bioavailability .

Advanced: What crystallographic challenges arise, and how are they resolved using SHELX?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.